molecular formula C11H16NO4PS2 B080148 Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester CAS No. 13286-40-3

Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester

Cat. No. B080148
CAS RN: 13286-40-3
M. Wt: 321.4 g/mol
InChI Key: MIFPMXSEMTYMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester, commonly known as Paraoxon, is a highly toxic organophosphate compound. It is a potent cholinesterase inhibitor that has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase.

Mechanism Of Action

Paraoxon acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This results in the accumulation of acetylcholine and other neurotransmitters in the synaptic cleft, leading to overstimulation of the nervous system.

Biochemical And Physiological Effects

Paraoxon exposure can lead to a range of biochemical and physiological effects, including respiratory distress, convulsions, and death. It can also cause long-term neurological damage, such as cognitive impairment, memory loss, and depression.

Advantages And Limitations For Lab Experiments

One of the advantages of using Paraoxon in lab experiments is its potency as a cholinesterase inhibitor, which allows for the precise study of the enzyme's mechanism of action. However, its high toxicity also poses a significant risk to researchers and requires careful handling and disposal.

Future Directions

Future research on Paraoxon could focus on developing safer and more effective cholinesterase inhibitors for use in the treatment of neurological disorders such as Alzheimer's disease. Other areas of investigation could include the development of new methods for detecting and monitoring Paraoxon exposure in the environment and in human populations.

Synthesis Methods

Paraoxon is synthesized by the reaction of diethyl phosphorochloridate with m-nitrobenzyl alcohol in the presence of a base. The resulting product is then treated with sodium sulfide to form the corresponding dithiophosphate ester.

Scientific Research Applications

Paraoxon has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase. It has also been used to investigate the structure and function of these enzymes and their role in the nervous system.

properties

CAS RN

13286-40-3

Product Name

Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester

Molecular Formula

C11H16NO4PS2

Molecular Weight

321.4 g/mol

IUPAC Name

diethoxy-[(3-nitrophenyl)methylsulfanyl]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16NO4PS2/c1-3-15-17(18,16-4-2)19-9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3

InChI Key

MIFPMXSEMTYMRE-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-]

Other CAS RN

13286-40-3

Origin of Product

United States

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